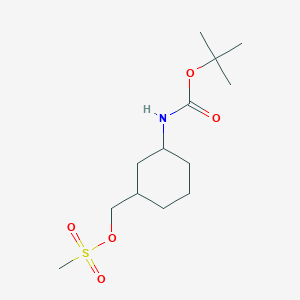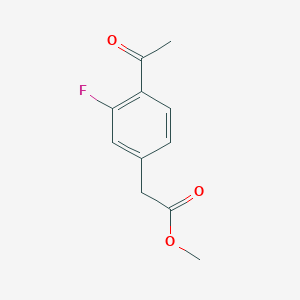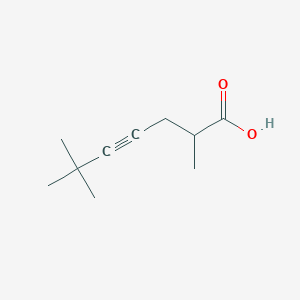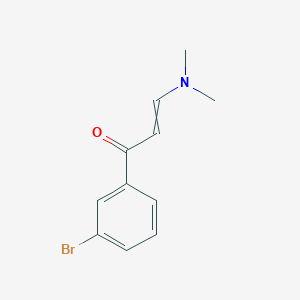
(3-(Tert-butoxycarbonylamino)cyclohexyl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate is a chemical compound that features a Boc-protected amino group attached to a cyclohexyl ring, which is further linked to a methanesulfonate group. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the methanesulfonate group. The general steps are as follows:
Protection of the Amino Group: The amino group of the cyclohexylamine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
Introduction of the Methanesulfonate Group: The Boc-protected amino compound is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted cyclohexyl derivatives.
Deprotection Reactions: The major product is the free amino compound, which can be further functionalized.
科学的研究の応用
[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other bioactive compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.
作用機序
The mechanism of action of [(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate involves its ability to act as a protecting group for amino functions. The Boc group stabilizes the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and receptor binding.
類似化合物との比較
Similar Compounds
- (1S,3R)-3-(Boc-amino)cyclopentanecarboxylic acid
- (S)-2-(Boc-amino)-3-phenyl-1-propanol
- cis-4-(Boc-amino)cyclohexylacetic acid
Uniqueness
[(1S,3R)-3-(Boc-amino)cyclohexyl]methyl Methanesulfonate is unique due to its combination of a Boc-protected amino group and a methanesulfonate group. This dual functionality allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules where selective protection and deprotection of functional groups are crucial.
特性
分子式 |
C13H25NO5S |
|---|---|
分子量 |
307.41 g/mol |
IUPAC名 |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-6-10(8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15) |
InChIキー |
IMITXFKSBZSULB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
